molecular formula C8H10N2O3 B025702 1-(2-Amino-5-nitrophenyl)ethanol CAS No. 104333-06-4

1-(2-Amino-5-nitrophenyl)ethanol

Cat. No. B025702
M. Wt: 182.18 g/mol
InChI Key: SWVYIJYQBPFESB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(2-Amino-5-nitrophenyl)ethanol, also known as ANPE, is a chemical compound that belongs to the class of nitroaromatic compounds. It is a versatile molecule that has been widely used in scientific research for its unique properties. ANPE is a yellow crystalline powder that is soluble in water, ethanol, and dimethyl sulfoxide.

Mechanism Of Action

1-(2-Amino-5-nitrophenyl)ethanol is a ROS-sensitive fluorescent probe that is selectively oxidized by ROS to produce a fluorescent product. The mechanism of action involves the oxidation of the nitro group in 1-(2-Amino-5-nitrophenyl)ethanol by ROS to produce a nitroso group, which is highly fluorescent. The fluorescence intensity is proportional to the concentration of ROS in the biological system.

Biochemical And Physiological Effects

1-(2-Amino-5-nitrophenyl)ethanol has been shown to have a low toxicity and is not mutagenic or carcinogenic. It has been used in various biological systems, including cells, tissues, and animals. 1-(2-Amino-5-nitrophenyl)ethanol has been shown to be effective in detecting ROS in various biological systems, including mitochondria, lysosomes, and cytoplasm. It has also been used to study the role of ROS in various biological processes, such as aging, cancer, and neurodegenerative diseases.

Advantages And Limitations For Lab Experiments

1-(2-Amino-5-nitrophenyl)ethanol has several advantages for lab experiments. It is a highly sensitive and selective fluorescent probe for the detection of ROS in biological systems. It has a low toxicity and is not mutagenic or carcinogenic. 1-(2-Amino-5-nitrophenyl)ethanol can be used in various biological systems, including cells, tissues, and animals. However, 1-(2-Amino-5-nitrophenyl)ethanol has some limitations for lab experiments. It is sensitive to pH and temperature changes, which can affect the fluorescence intensity. 1-(2-Amino-5-nitrophenyl)ethanol is also sensitive to light, which can cause photobleaching and reduce the fluorescence intensity.

Future Directions

1-(2-Amino-5-nitrophenyl)ethanol has several potential future directions for scientific research. It can be used to study the role of ROS in various biological processes, such as aging, cancer, and neurodegenerative diseases. 1-(2-Amino-5-nitrophenyl)ethanol can also be used to study the efficacy of antioxidants and other ROS scavengers in biological systems. Furthermore, 1-(2-Amino-5-nitrophenyl)ethanol can be modified to improve its selectivity and sensitivity for ROS detection in biological systems. Finally, 1-(2-Amino-5-nitrophenyl)ethanol can be used in combination with other fluorescent probes to study multiple biological processes simultaneously.

Scientific Research Applications

1-(2-Amino-5-nitrophenyl)ethanol has been widely used in scientific research due to its unique properties. It has been used as a fluorescent probe for the detection of reactive oxygen species (ROS) in biological systems. 1-(2-Amino-5-nitrophenyl)ethanol is oxidized by ROS to produce a fluorescent product, which can be detected using fluorescence microscopy or spectroscopy. This property has been used to study the role of ROS in various biological processes, such as aging, cancer, and neurodegenerative diseases.

properties

CAS RN

104333-06-4

Product Name

1-(2-Amino-5-nitrophenyl)ethanol

Molecular Formula

C8H10N2O3

Molecular Weight

182.18 g/mol

IUPAC Name

1-(2-amino-5-nitrophenyl)ethanol

InChI

InChI=1S/C8H10N2O3/c1-5(11)7-4-6(10(12)13)2-3-8(7)9/h2-5,11H,9H2,1H3

InChI Key

SWVYIJYQBPFESB-UHFFFAOYSA-N

SMILES

CC(C1=C(C=CC(=C1)[N+](=O)[O-])N)O

Canonical SMILES

CC(C1=C(C=CC(=C1)[N+](=O)[O-])N)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred suspension of 5 (27.02 g, 150 mmole) in methanol (150 mL) at 4° C. was added sodium borohydride (5.67 g, 150 mmole) over a period of 0.25 h. After the addition was complete, the solution was warmed to room temperature and stirred for 0.25 h. The methanol was evaporated under vacuum. Water (150 mL) was added to the residue and the precipitate was filtered, washed with cold water, and air dried to afford 1-(2-amino-5-nitro-phenyl)-ethanol 6 (27.0 g, 99% yield). 1HNMR (400 MHz, DMSO-d6) δ1.27 (d, 3H, J=6.3), 4.77-4.82 (m, 1H), 5.36 (d, 1H, J=4.3 Hz), 6.50 (s, 2H), 6.63 (d, 1H, J=9.0 Hz), 7.85 (dd, 1H, J=2.8, 9.0 Hz), 8.07 (d, 1H, J=2.6); MS m/z 182 (M+).
Name
Quantity
27.02 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
5.67 g
Type
reactant
Reaction Step Two

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